Increased H‑Bond Donor Count vs. Des‑Hydroxy Isomer
The target compound carries a 6-hydroxyl group that provides three hydrogen-bond donors (HBDs), whereas its closest positional analog, 6-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (CAS 1261935-59-4), lacks this hydroxyl and has only two HBDs. The additional HBD in the target compound increases the potential for specific polar interactions with protein targets and influences aqueous solubility, making the two compounds non-interchangeable in biochemical assays where hydrogen bonding is critical . The molecular weight difference (304.27 vs. 288.27 g/mol) further distinguishes them for applications requiring precise stoichiometric calculations.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 3 (estimated from structure: COOH + CONHEt + 6-OH) |
| Comparator Or Baseline | 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (CAS 1261935-59-4) – 2 HBDs |
| Quantified Difference | Target has 1 additional HBD |
| Conditions | Structural analysis based on molecular formula C₁₅H₁₃FN₂O₄ (target) vs. C₁₅H₁₃FN₂O₃ (comparator) |
Why This Matters
In medicinal chemistry and chemical biology, the number of HBDs directly impacts ligand–protein binding enthalpy and pharmacokinetic properties; a mismatch between HBD count and target binding-site requirements can lead to false negatives or loss of activity in screening campaigns.
